

Introduction: A Specialized Building Block for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-3-iodo-D-Tyr-OH*

Cat. No.: *B1442744*

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Fmoc-3-iodo-D-Tyr-OH is a specialized amino acid derivative that serves as a critical building block for researchers and scientists in peptide chemistry, drug development, and molecular imaging.^{[1][2]} Its unique trifunctional structure, comprising a base-labile N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomer configuration, and a strategically placed iodine atom on the tyrosine ring, offers distinct advantages for creating sophisticated peptide-based molecules.^[2]

The Fmoc group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The D-configuration imparts resistance to enzymatic degradation, enhancing the *in vivo* stability of the resulting peptides. Most significantly, the iodine atom provides a versatile functional handle for a range of applications, from influencing peptide conformation to serving as a site for radiolabeling and cross-coupling reactions.^{[1][3]} This guide provides a comprehensive overview of its chemical properties, core applications, and field-proven experimental protocols.

Core Physicochemical Properties

The fundamental properties of **Fmoc-3-iodo-D-Tyr-OH** are summarized below. Accurate knowledge of these characteristics is essential for proper handling, storage, and application in synthesis.

Property	Value	Source(s)
IUPAC Name	(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid	[4]
CAS Number	244028-70-4	[1][4][5][6]
Molecular Formula	C ₂₄ H ₂₀ INO ₅	[1][4][5]
Molecular Weight	529.3 g/mol	[1][4]
Appearance	White to off-white powder	[1][5]
Melting Point	134 - 157 °C (range varies by source)	[1][5]
Optical Rotation	[a]D ²⁰ = +10 ± 4° (c=1 in DMF)	[1]
Purity	Typically ≥98% (by HPLC)	[1][2]
Storage Conditions	2-8°C, keep in a dark place, sealed in dry conditions	[1][5]
Solubility	Soluble in DMF; DMSO	[1][7][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of **Fmoc-3-iodo-D-Tyr-OH** is as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the alpha-amino group, preventing unwanted polymerization during the coupling of the subsequent amino acid. This group is readily cleaved under mild basic conditions (e.g., with piperidine), which do not affect the acid-labile linkers anchoring the peptide to the solid support.

Causality in the SPPS Workflow

The choice to use **Fmoc-3-iodo-D-Tyr-OH** is driven by the desired final properties of the peptide. The D-amino acid is incorporated to increase the peptide's half-life by making it less

susceptible to proteases, which typically recognize L-amino acids. The iodine is introduced to serve as a reactive site for further modification or as a precursor for radiolabeling.[1][9]

Generalized Experimental Protocol: Coupling Reaction

This protocol outlines a standard, self-validating system for incorporating **Fmoc-3-iodo-D-Tyr-OH** into a growing peptide chain on a solid support resin (e.g., Rink Amide).

1. Resin Swelling:

- Place the resin in a suitable reaction vessel.
- Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes to ensure optimal accessibility of reactive sites.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes to cleave the Fmoc group from the N-terminus of the resin-bound peptide.
- Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation:

- In a separate vial, dissolve **Fmoc-3-iodo-D-Tyr-OH** (3-5 equivalents relative to resin loading) in DMF.
- Add a coupling agent, such as HBTU (0.95 eq. relative to the amino acid), and a base, such as DIPEA (2 eq. relative to the amino acid).

- Allow the activation to proceed for 2-5 minutes. The solution will typically change color. This pre-activation step is critical to form the reactive ester, minimizing side reactions.

4. Coupling to Resin:

- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.

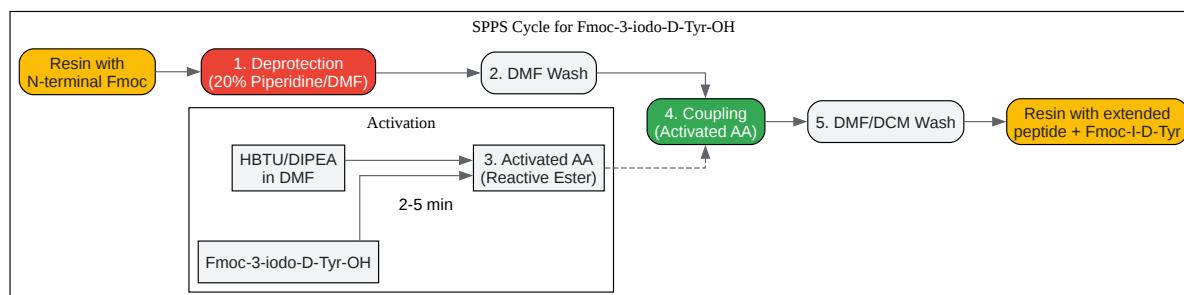
5. Capping (Optional):

- If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

6. Final Wash:

- Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection and coupling.

SPPS Workflow Diagram



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Caption: Workflow for incorporating **Fmoc-3-iodo-D-Tyr-OH** in SPPS.

The Pivotal Role of the Iodine Moiety

The iodine atom at the 3-position of the tyrosine ring is the molecule's most distinguishing feature, enabling unique applications beyond that of a standard amino acid.

Structural Influence and Enhanced Bioactivity

The incorporation of 3-iodotyrosine can significantly alter the resulting peptide's structure and function. The large, electronegative iodine atom can introduce halogen bonding, a non-covalent interaction that influences intramolecular folding and reduces intermolecular aggregation by disrupting aromatic stacking.^[3] This can lead to better-structured peptides that are more accessible to enzymes. For instance, studies have shown that iodinating specific peptide sequences enhances their hydrolysis by matrix metalloproteinase-9 (MMP-9), making them more efficient substrates.^[3]

Precursor for Radiolabeling in Molecular Imaging and Therapy

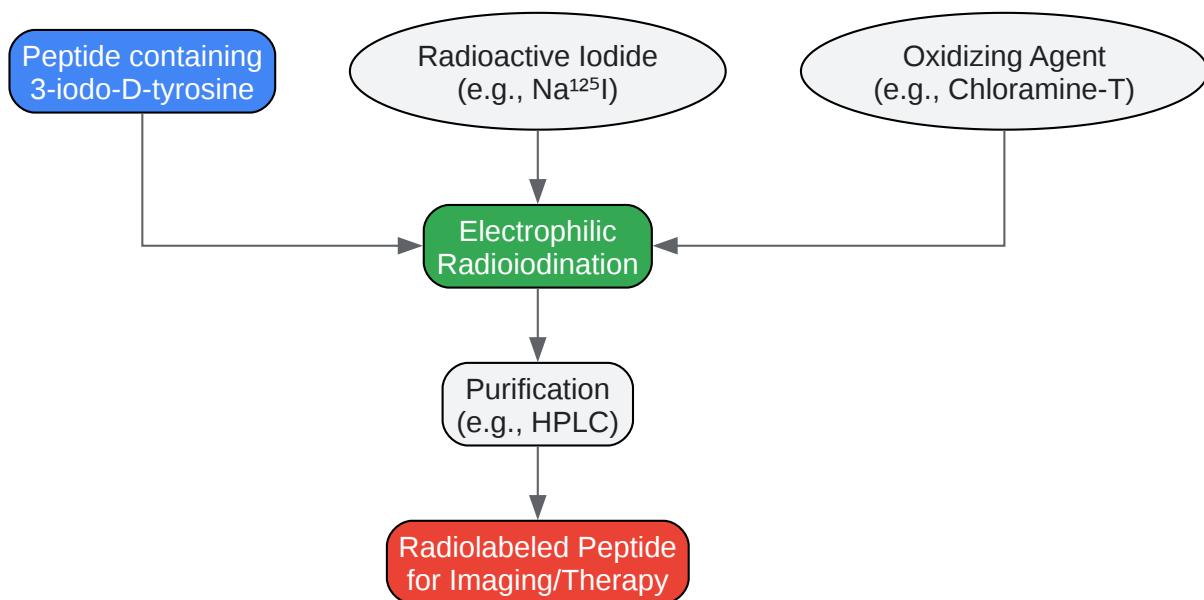
A primary application of iodinated tyrosine residues is in the synthesis of radiopharmaceuticals.

[1][10][11] The non-radioactive ("cold") iodine atom serves as a direct precursor for introducing radioactive iodine isotopes, such as:

- Iodine-125 (^{125}I): Used extensively for in vitro assays (e.g., radioimmunoassays) and preclinical biodistribution studies due to its long half-life (60 days) and gamma emission.[12][13]
- Iodine-123 (^{123}I): Used for diagnostic imaging with Single Photon Emission Computed Tomography (SPECT).
- Iodine-124 (^{124}I): A positron emitter used for Positron Emission Tomography (PET) imaging, which offers high resolution and quantitative imaging capabilities.[3]
- Iodine-131 (^{131}I): A beta and gamma emitter used for targeted radionuclide therapy (theranostics), where the peptide delivers a cytotoxic radiation dose directly to target cells, such as tumors.[13][14]

The process typically involves an electrophilic substitution reaction where the "cold" iodine is replaced by a radioactive isotope using an oxidizing agent like Chloramine-T or Iodo-Gen®.[13][14]

Radiolabeling Application Workflow



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Caption: Conceptual workflow for radioiodinating a peptide.

Platform for Post-Synthetical Chemical Modification

The carbon-iodine bond on the aromatic ring is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This allows for the late-stage introduction of diverse functional groups (e.g., aryl groups, alkynes) after the peptide has been synthesized and cleaved from the resin. This strategy dramatically expands the chemical diversity accessible from a single iodinated peptide precursor.

Biochemical Context and Safety

While **Fmoc-3-iodo-D-Tyr-OH** is a synthetic reagent, its core structure relates to naturally occurring iodotyrosines. In biology, monoiodotyrosine (MIT) and diiodotyrosine (DIT) are crucial precursors in the biosynthesis of thyroid hormones (T3 and T4).^{[15][16][17][18]} This biological precedent underscores the general compatibility of iodinated tyrosine residues in physiological systems. The enzyme iodotyrosine deiodinase is responsible for recycling iodine from MIT and DIT within the thyroid, highlighting a natural mechanism for handling such compounds.^{[16][19]}

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Fmoc-3-iodo-D-Tyr-OH** presents several hazards.^[4] Users must exercise appropriate caution.

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a fume hood.

Conclusion

Fmoc-3-iodo-D-Tyr-OH stands out as a highly valuable and versatile reagent in modern peptide science. Its carefully designed structure provides a powerful toolkit for addressing key challenges in drug discovery and diagnostics. By enabling the synthesis of enzymatically stable peptides, providing a platform for radiolabeling, and allowing for complex post-synthetic modifications, it empowers researchers to create novel peptide-based therapeutics, diagnostic imaging agents, and advanced biochemical probes. A thorough understanding of its chemical properties and reaction methodologies is paramount to unlocking its full potential in the laboratory.

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